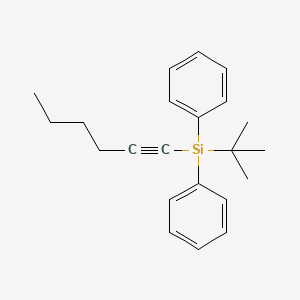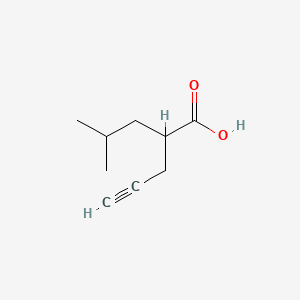
2-(2-Methylpropyl)pent-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)pent-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of pentenoic acid, characterized by the presence of an alkyne group at the fourth carbon and an isobutyl group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)pent-4-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropyl bromide and pent-4-ynoic acid.
Alkylation Reaction: The first step involves the alkylation of pent-4-ynoic acid with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols in the presence of acid catalysts (e.g., sulfuric acid), amines with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or anhydrides.
科学的研究の応用
2-(2-Methylpropyl)pent-4-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving alkynes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Methylpropyl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Methylpropyl)pent-4-enoic acid: Similar structure but with a double bond instead of a triple bond.
Pent-4-ynoic acid: Lacks the isobutyl group at the second carbon.
2-Isobutyl-4-pentenoic acid: Similar structure but with a double bond and an isobutyl group.
特性
CAS番号 |
176638-59-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(2-methylpropyl)pent-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h1,7-8H,5-6H2,2-3H3,(H,10,11) |
InChIキー |
CIPDGBZQHUXNFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

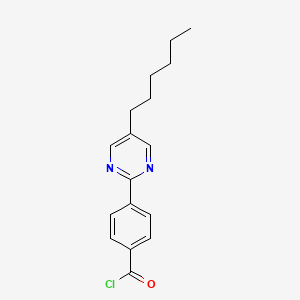
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)


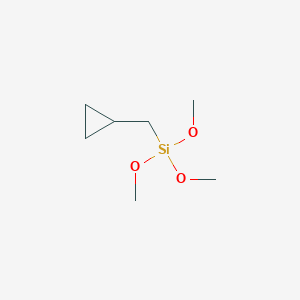
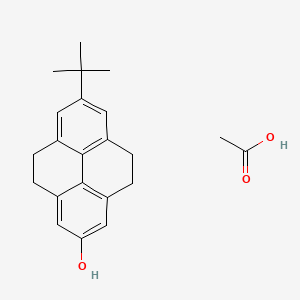
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
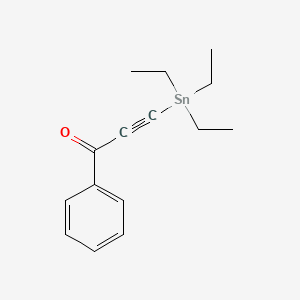
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
